3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has attracted attention, with research progress summarized since 2015 . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Scientific Research Applications
Hydrogen Bond Acceptor Capabilities
Organic fluorine, including structures similar to 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, has been evaluated for its ability to act as a hydrogen bond acceptor. A comprehensive study reviewed short contacts involving fluorine atoms within organofluorine compounds, indicating that the presence of fluorine significantly influences hydrogen bonding capabilities. This property is of interest for designing molecules with specific interaction capabilities in biological systems and materials science (Howard et al., 1996).
Synthesis and Application in Drug Development
The synthesis of related fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in creating fluorinated molecules for pharmaceutical applications. The development of practical methods for synthesizing these compounds addresses the need for efficient, large-scale production processes, potentially relevant for derivatives of 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid (Qiu et al., 2009).
Environmental Impact and Monitoring
Research on the environmental fate and effects of fluorinated compounds, including per- and polyfluoroalkyl substances (PFAS), provides insights into the persistence, bioaccumulation, and potential toxicological impacts of these chemicals. Studies have focused on understanding the environmental behavior of fluorinated ether compounds, which share chemical similarities with 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, highlighting the need for careful monitoring and regulation of fluorinated chemicals (Munoz et al., 2019).
Protein Design and Biotechnology Applications
Fluorinated amino acids, by extension, fluorinated carboxylic acids like 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid, are being explored for their potential to enhance the stability and properties of proteins. The introduction of fluorinated residues into proteins can improve their resistance to thermal and chemical denaturation, opening new avenues in protein engineering and drug design (Buer & Marsh, 2012).
properties
IUPAC Name |
3-fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(2-6,3-7)4(8)9/h2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSTIBVHJXRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)(CF)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680558 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
CAS RN |
1208092-05-0 | |
Record name | 3-Fluoro-2-(fluoromethyl)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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